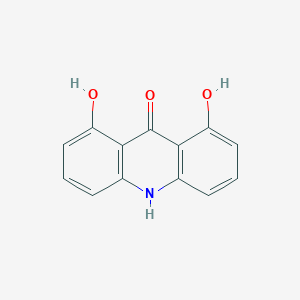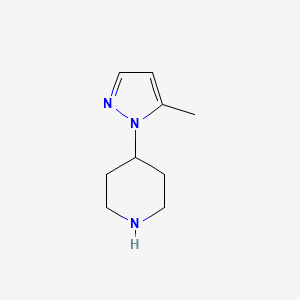
5-Bromo-3-isopropoxybenzofuran-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 5-position, an isopropoxy group at the 3-position, and a carboxylic acid group at the 2-position of the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 5-position of the benzofuran ring.
Isopropoxylation: Introduction of an isopropoxy group at the 3-position.
Carboxylation: Introduction of a carboxylic acid group at the 2-position.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of 5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining environmental and safety standards. The process may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the isopropoxy group may yield a corresponding ketone, while substitution reactions may introduce different functional groups at the bromine or carboxylic acid positions .
Applications De Recherche Scientifique
5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tumor and anti-viral drugs.
Biological Studies: Investigated for its biological activities, such as antibacterial and antioxidant properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid include other benzofuran derivatives with different substituents, such as:
- 5-Bromo-2-chlorobenzofuran
- 3-Isopropoxybenzofuran
- 2-Carboxybenzofuran
Uniqueness
The uniqueness of 5-Bromo-3-isopropoxybenzofuran-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11BrO4 |
|---|---|
Poids moléculaire |
299.12 g/mol |
Nom IUPAC |
5-bromo-3-propan-2-yloxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11BrO4/c1-6(2)16-10-8-5-7(13)3-4-9(8)17-11(10)12(14)15/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
WHXRSEWMGNUGTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11784909.png)






![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid hydrochloride](/img/structure/B11784930.png)

![4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11784943.png)
![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11784945.png)

![3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B11784956.png)
